molecular formula C17H18BrNO2S B2758780 2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396793-60-4

2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2758780
CAS RN: 1396793-60-4
M. Wt: 380.3
InChI Key: JFQVURIPRWTHFW-UHFFFAOYSA-N
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Description

2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide, also known as BTPEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis: Pinacol Boronic Ester Derivatives

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new avenues for synthetic transformations, including the formal anti-Markovnikov alkene hydromethylation. Notably, this method has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Antidiabetic Agents: Canagliflozin Precursor

The compound 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene serves as an antidiabetic agent. It plays a crucial role in the synthesis of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used for treating type 2 diabetes mellitus .

Anti-HIV-1 Activity: Indole Derivatives

Indole derivatives, including those containing thiophene moieties, have shown promise in antiviral research. For instance, Kasralikar et al. reported novel indolyl and oxochromenyl xanthenone derivatives with potential anti-HIV-1 activity .

Boron Reagents for Suzuki–Miyaura Coupling

Boron reagents play a critical role in Suzuki–Miyaura coupling reactions. While pinacol boronic esters are commonly used, their stability and efficient protodeboronation are essential considerations. Researchers continue to explore new classes of boron reagents for improved transmetalation mechanisms and broader applications in coupling reactions .

Total Synthesis of Natural Products: δ-®-Coniceine and Indolizidine 209B

Protodeboronation has been employed in the formal total synthesis of natural products. Notably, it contributed to the synthesis of δ-®-coniceine and indolizidine 209B, demonstrating its utility in complex molecule construction .

Functional Group Transformations: Oxidations, Aminations, and More

Beyond specific applications, boronic esters allow for diverse functional group transformations. These include oxidations, aminations, halogenations, and C–C bond formations (alkenylations, alkynylations, and arylations). The stability of pinacol boronic esters makes them attractive for various chemical reactions .

properties

IUPAC Name

2-bromo-N-cyclopropyl-5-methoxy-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2S/c1-21-13-6-7-16(18)15(11-13)17(20)19(12-4-5-12)9-8-14-3-2-10-22-14/h2-3,6-7,10-12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQVURIPRWTHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

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